molecular formula C9H18ClNO B3002551 2-chloro-N,N-bis(propan-2-yl)propanamide CAS No. 90477-06-8

2-chloro-N,N-bis(propan-2-yl)propanamide

Cat. No.: B3002551
CAS No.: 90477-06-8
M. Wt: 191.7
InChI Key: VMGBVCZLORGNTJ-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(propan-2-yl)propanamide is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives: A study explored the synthesis of propanamide derivatives, including compounds structurally related to 2-chloro-N,N-bis(propan-2-yl)propanamide, to test their antinociceptive (pain-relieving) activities. These compounds showed promising results in various pain models, indicating their potential in pain management research (Önkol et al., 2004).

Chemical Synthesis and Characterization

  • New Synthetic Pathways: Research on 2,2-bis(sulfanylmethyl)propane-1,3-diol, a compound with a similar structural motif to this compound, has revealed new synthetic pathways and the characterization of key intermediates, contributing to the development of novel synthetic methods in organic chemistry (Simmons et al., 2011).

Application in Drug Discovery

  • Potential Inhibitors for COVID-19 Protease: A derivative of this compound was investigated for its potential as a medicinal compound against COVID-19. Molecular docking and quantum chemical analysis indicated its promising role as an inhibitor for COVID-19 protease, highlighting its significance in pharmaceutical research (Pandey et al., 2020).

Material Science and Engineering

  • Nonlinear Optical Material: The synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide), a related compound, have shown its potential as an organic electro-optic and non-linear optical material, suggesting applications in material science and optical engineering (Prabhu & Rao, 2000).

Properties

IUPAC Name

2-chloro-N,N-di(propan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-6(2)11(7(3)4)9(12)8(5)10/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBVCZLORGNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90477-06-8
Record name 2-chloro-N,N-bis(propan-2-yl)propanamide
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Synthesis routes and methods

Procedure details

Reaction of 2-chloropropionylchloride with diisopropylamine under the experimental conditions of Example 16, gives the product; b.p. 87°-88° (0.1 mm); Rf=0.67 (methanol); IR (neat) νmax: 2960, 2920, 1650, 1475, 1450, 1370, 1340, 1210, 1040, 620 cm-1 ; Cl (Schoeninger) calculated %: 18.49--Found %: 18.43.
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